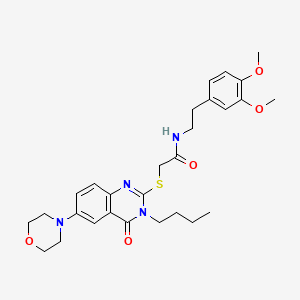

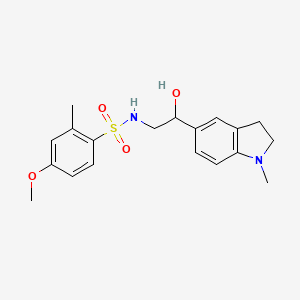

![molecular formula C20H12ClN3O5 B2996421 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide CAS No. 887869-37-6](/img/structure/B2996421.png)

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide” is a complex organic molecule that contains several functional groups and rings, including a chromeno[4,3-b]pyridine ring, a nitro group, and an amide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chromeno[4,3-b]pyridine derivatives can be synthesized via a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[4,3-b]pyridine ring, a nitro group (-NO2), and an amide group (CONH2). The aromatic carbon signals would likely be observed between 95.0 δ and 176.0 δ in a nuclear magnetic resonance (NMR) spectrum .科学的研究の応用

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Coumarin derivatives, which include this compound, have demonstrated antitumor activity . This makes them a subject of interest in cancer research .

Anti-HIV Activity

Research has shown that coumarin derivatives have potential anti-HIV activity . This suggests that the compound could be used in the development of new anti-HIV drugs .

Antibacterial and Antifungal Activity

Coumarin derivatives have shown antibacterial and antifungal activities . This suggests potential applications of the compound in treating bacterial and fungal infections .

Anticoagulant Activity

Coumarin derivatives have been used as anticoagulants . This suggests potential applications of the compound in the prevention of blood clots .

Central Nervous System Stimulant

Coumarin derivatives have shown effects as central nervous system stimulants . This suggests potential applications of the compound in treating conditions related to the nervous system .

Antioxidant Activity

Hydroxycoumarins, which include this compound, have been reported to possess strong antioxidant activity and protective effects against oxidative stress by scavenging reactive oxygen species .

Pharmaceutical Industry

The compound’s unique chemical properties make it a key ingredient for drugs that are highly essential in treating a myriad of diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system disorders .

将来の方向性

作用機序

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Mode of Action

It is known that coumarin derivatives can interact with various targets in the body, leading to a range of biological effects . For example, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that is involved in DNA replication and transcription .

Biochemical Pathways

Given the wide range of biological activities associated with coumarin derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

It is known that the presence of a chlorine atom in a compound often improves its pharmacokinetic properties by offering increased resistance to metabolic degradation .

Result of Action

It is known that coumarin derivatives have been tested for a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects .

Action Environment

It is known that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvent, catalyst, and other procedures . This suggests that the compound might be stable under a variety of environmental conditions.

特性

IUPAC Name |

2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(24(27)28)6-7-14(13)21)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGZPMXFDNMFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

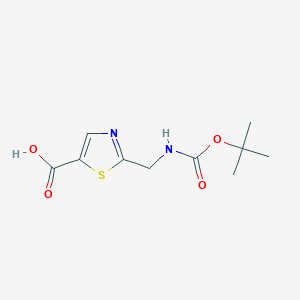

![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)

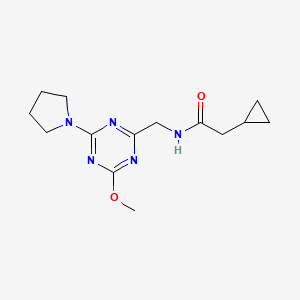

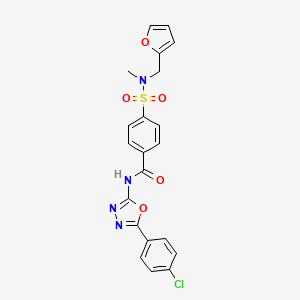

![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)

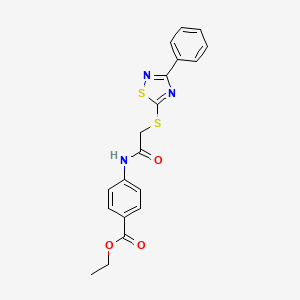

![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)

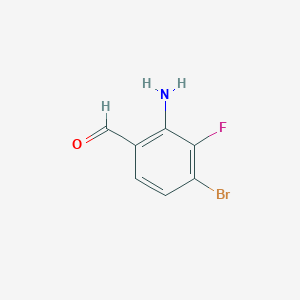

![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996349.png)

![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)

![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)